molecular formula C8H13NO2 B13787900 5-[(E)-but-2-enyl]morpholin-2-one

5-[(E)-but-2-enyl]morpholin-2-one

Cat. No.: B13787900
M. Wt: 155.19 g/mol
InChI Key: WXMLLIQBAIOTJG-NSCUHMNNSA-N
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Description

5-[(E)-but-2-enyl]morpholin-2-one is a heterocyclic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-but-2-enyl]morpholin-2-one can be achieved through a sequence of coupling, cyclization, and reduction reactions. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides. The process typically includes:

Industrial Production Methods

Industrial production of this compound often employs a one-pot approach to minimize purification steps and reduce costs. This method involves the use of commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines. The reaction sequence includes a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-but-2-enyl]morpholin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper (I) chloride, acetic acid, molecular oxygen.

    Reduction: Palladium or iridium catalysts.

    Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted morpholin-2-ones, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-[(E)-but-2-enyl]morpholin-2-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as phosphoinositide-3-kinase, which plays a key role in cellular signaling pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-but-2-enyl]morpholin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-[(E)-but-2-enyl]morpholin-2-one

InChI

InChI=1S/C8H13NO2/c1-2-3-4-7-6-11-8(10)5-9-7/h2-3,7,9H,4-6H2,1H3/b3-2+

InChI Key

WXMLLIQBAIOTJG-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1COC(=O)CN1

Canonical SMILES

CC=CCC1COC(=O)CN1

Origin of Product

United States

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